1-aminohexylphosphonic Acid

Descripción general

Descripción

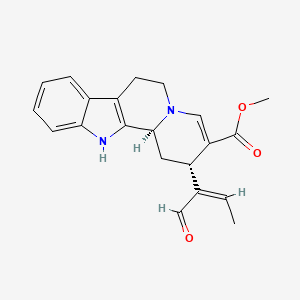

1-Aminohexylphosphonic Acid is a phosphonic acid derivative . It specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .Molecular Structure Analysis

The molecular structure of 1-Aminohexylphosphonic Acid can be analyzed using various spectroscopic techniques . For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data .Chemical Reactions Analysis

Deamination of 1-aminoalkylphosphonic acids in the reaction with HNO2 (generated “in situ” from NaNO2) yields a mixture of substitution products (1-hydroxyalkylphosphonic acids), elimination products (vinylphosphonic acid derivatives), rearrangement and substitution products (2-hydroxylkylphosphonic acids) as well as H3PO4 .Aplicaciones Científicas De Investigación

Synthesis Methodologies

- One-Pot Synthesis of Bis(phosphonic acid)s : A one-pot synthesis method for 1-hydroxy-1,1-bis(phosphonic acid)s, starting from carboxylic acids, has been reported. This includes synthesizing amino hydroxy bis(phosphonate)s like alendronate, demonstrating the method's efficiency without additional protection/deprotection steps for the amine function (Egorov et al., 2011).

Applications in Agriculture

- Stimulating Latex Production : The chemical fixation of 2-chloroethylphosphonic acid (ethephon), a compound used to enhance latex production in rubber trees, to 1,4-polyisoprene chains demonstrates its utility in agriculture. The grafting improves stimulating activity for prolonged periods, offering potential in latex production enhancement (Derouet, Cauret, & Brosse, 2003).

Complex Compound Synthesis

- Lanthanum Complex with Neridronic Acid : Lanthanum complex with neridronic acid (6-amino-1-hydroxyhexylidene-1,1-bisphosphonic acid) shows potential in treating bone diseases. This new complex has a unique 3D-frame porous structure, offering potential in disease treatment (Galantsev et al., 2019).

Chemical Bond Studies

- Studying Phosphonate Bonding : Research on amino-alkylphosphonic acid-grafted TiO2 materials highlights their use in metal sorption, heterogeneous catalysis, and enzyme immobilization. Understanding how alkyl chain length impacts surface properties and adsorption efficiency is crucial for various applications (Gys et al., 2022).

Material Science Applications

- Adhesion Promoting Monolayers : Aminopropylphosphonic acid has been investigated as a bi-functional adhesion promoter between aluminum alloys and epoxy amine adhesives. Its application in both aqueous solutions and as an adhesive additive demonstrates its potential in material science (Wapner, Stratmann, & Grundmeier, 2008).

Safety And Hazards

Propiedades

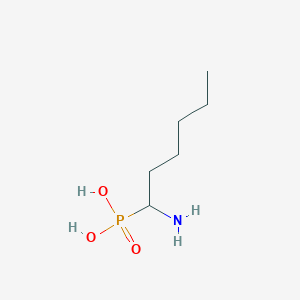

IUPAC Name |

1-aminohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTWOKJHVPSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370060 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-aminohexylphosphonic Acid | |

CAS RN |

109638-78-0 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.